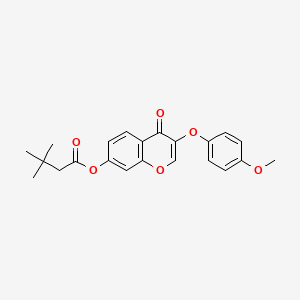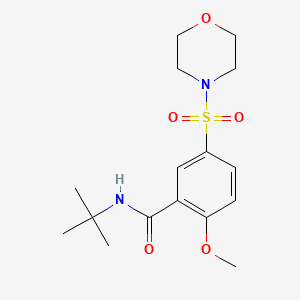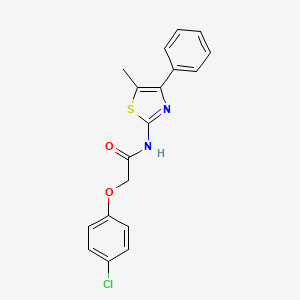
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate, commonly known as BDMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are a group of naturally occurring compounds with diverse biological activities. BDMC has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of BDMC is not fully understood. However, it is believed that BDMC exerts its pharmacological effects by modulating various signaling pathways. For example, BDMC inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. BDMC also activates the Nrf2 signaling pathway, which is responsible for the antioxidant defense system. Furthermore, BDMC induces cell cycle arrest and apoptosis by activating the p53 signaling pathway.
Biochemical and Physiological Effects:
BDMC has been found to modulate various biochemical and physiological processes in the body. For example, BDMC reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activity of pro-inflammatory enzymes, such as COX-2 and iNOS. BDMC also increases the levels of antioxidant enzymes, such as SOD and CAT, and reduces oxidative stress. Moreover, BDMC induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
BDMC has several advantages for lab experiments. It is a synthetic compound, which means that its purity and potency can be easily controlled. BDMC also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, BDMC has some limitations as well. For example, it is relatively expensive compared to other synthetic compounds, which may limit its use in large-scale experiments. Moreover, BDMC has a low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on BDMC. One direction is to investigate the potential of BDMC as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to study the structure-activity relationship of BDMC and its analogs to identify more potent and selective compounds. Moreover, the development of novel drug delivery systems for BDMC may enhance its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of BDMC in vivo may provide valuable insights into its therapeutic potential.
Synthesemethoden
BDMC can be synthesized by the reaction of 3-benzyl-4,7-dimethylcoumarin and cyclohexanecarboxylic acid in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent, such as ethanol or methanol. The yield of BDMC obtained from this reaction is about 70-80%.
Wissenschaftliche Forschungsanwendungen
BDMC has been extensively studied for its pharmacological properties. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. BDMC also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, BDMC has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. Moreover, BDMC has been found to possess antimicrobial activity against various pathogenic bacteria and fungi.
Eigenschaften
IUPAC Name |
(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16-13-21(28-24(26)19-11-7-4-8-12-19)23-17(2)20(25(27)29-22(23)14-16)15-18-9-5-3-6-10-18/h3,5-6,9-10,13-14,19H,4,7-8,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYTNZFVRRMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)



![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4890351.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890381.png)
![5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890384.png)
![2-[2-(3,4-dimethoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4890395.png)